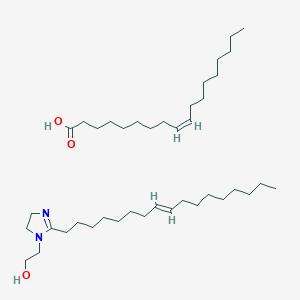

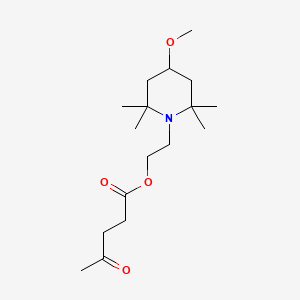

9-十八碳烯酸(9Z)-,与2-(8-十七碳烯基)-4,5-二氢-1H-咪唑-1-乙醇的化合物(1:1)

描述

The compound , 9-Octadecenoic acid (9Z)-, compounded with 2-(8-heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethanol (1:1), is not directly described in the provided papers. However, the papers do discuss related compounds which can provide insight into the class of substances that 9-Octadecenoic acid belongs to. For instance, (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid is a derivative of a fatty acid that was identified as an aromatase inhibitor in the roots of Urtica dioica . Similarly, 12,13,17-trihydroxy-9(Z)-octadecenoic acid (THOA) is another derivative of a fatty acid produced by microbial transformation with Clavibacter sp. ALA2 . These compounds are structurally related to 9-Octadecenoic acid and provide a context for understanding the chemical family and potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves both chemical and biological processes. For example, the aromatase inhibitor from Urtica dioica roots was synthesized using lipoxygenase from tomatoes, which also inhibited aromatase . This suggests that enzymatic synthesis can be a viable method for producing similar compounds. The production of THOA from linoleic acid by Clavibacter sp. ALA2 indicates that microbial transformation is another method for synthesizing hydroxylated fatty acids . These methods could potentially be adapted for the synthesis of 9-Octadecenoic acid compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. The structure of (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid was confirmed by GC/MS after derivatization . THOA's structure was elucidated using 1H and 13C nuclear magnetic resonance, Fourier transform infrared, and mass spectroscopy . These techniques are essential for understanding the molecular structure of 9-Octadecenoic acid compounds and can be used to confirm the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involving these fatty acid derivatives are not extensively discussed in the provided papers. However, the inhibition of aromatase by (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid indicates that these compounds can interact with enzymes and potentially interfere with steroid biosynthesis . The fact that THOA was not further metabolized by Clavibacter sp. ALA2 suggests stability under certain biological conditions . These insights can be useful when considering the reactivity and metabolic fate of 9-Octadecenoic acid compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds related to 9-Octadecenoic acid are not detailed in the provided papers. However, the purification of THOA by high-pressure liquid chromatography implies certain solubility characteristics and stability under chromatographic conditions . The identification of (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid by GC/MS suggests volatility and thermal stability sufficient for gas chromatography . These properties are important for the characterization and handling of 9-Octadecenoic acid compounds.

科学研究应用

化学合成和表征

合成方法:研究记录了相关化合物的各种合成方法。例如,与 9-十八碳烯酸具有相似性的 7,10-二羟基-8(E)-十八碳烯酸的合成是通过多步化学过程实现的,包括保护、延伸和还原步骤 (Mhaskar & Subbarao, 1993)。

化学分析和性质:对源自亚油酸氢过氧化物的三羟基十八碳烯酸的研究提供了对类似脂肪酸的化学性质和立体化学的见解 (Hamberg, 1991)。

生物活性和潜在应用

蘑菇中的细胞毒性化合物:一项研究从 Amanita spissacea 中鉴定了包括 9-十八碳烯酸衍生物在内的化合物,在人肺癌细胞系中显示出有效的细胞毒性活性,表明在癌症治疗中的潜在应用 (So 等人,2019)。

受体的天然配体:与 9-十八碳烯酸结构相关的化合物已从薏苡种子中分离出来,并被确定为过氧化物酶体增殖物激活受体 γ (PPARγ) 的配体,表明在由 PPARγ 调节的疾病中具有治疗潜力 (Yokoi 等人,2009)。

物理化学转化

臭氧化和分解:对油酸(一种类似的不饱和脂肪酸)的臭氧化的研究突出了各种产物的形成,包括低聚分子,这可能与理解 9-十八碳烯酸化合物的反应性和分解途径有关 (Reynolds 等人,2006)。

脱羧和催化:研究还探索了使用三钌十二羰基等催化剂对 9-十八碳烯酸等脂肪酸进行脱羧,生成具有潜在燃料合成应用的烃混合物 (Knothe 等人,2017)。

属性

IUPAC Name |

2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;(Z)-octadec-9-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N2O.C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,25H,2-8,11-21H2,1H3;9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+;10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAQLNDBXXAOPJ-DGNUWDJVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC1=NCCN1CCO.CCCCCCCCC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCO.CCCCCCCC/C=C\CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H76N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline oleate | |

CAS RN |

68052-47-1 | |

| Record name | 9-Octadecenoic acid (9Z)-, compd. with 2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazole-1-ethanol (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068052471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, compd. with 2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazole-1-ethanol (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleic acid, compound with 2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dimethyl-4-nitrobenzo[d]thiazole](/img/structure/B3029408.png)

![(2R,8R,9S,10S,13S,14R,16S,17S)-17-[(E,2S)-2,6-Dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B3029422.png)

![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B3029425.png)

![Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester](/img/structure/B3029430.png)